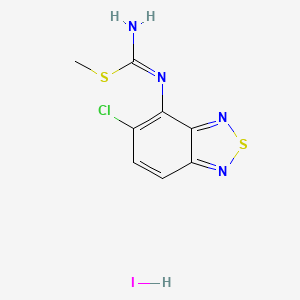

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt

Description

Properties

IUPAC Name |

methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S2.HI/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5;/h2-3H,1H3,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYFDNFCZSSKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC1=C(C=CC2=NSN=C21)Cl)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747321 | |

| Record name | Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51323-03-6 | |

| Record name | Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzothiadiazole Scaffold Construction

The synthesis begins with the preparation of the 5-chloro-2,1,3-benzothiadiazole backbone. As detailed in studies on analogous benzothiazole systems, 4-chloroaniline serves as the primary starting material. Treatment with potassium thiocyanate in glacial acetic acid under reflux yields 2-amino-5-chlorobenzothiazole. Subsequent diazotization using sodium nitrite and hydrochloric acid generates a diazonium chloride intermediate, which undergoes thermal decomposition to form the 2-chloro-5-nitrobenzothiadiazole core. Reduction of the nitro group to an amine via catalytic hydrogenation or stoichiometric methods provides the 4-amino-5-chloro-2,1,3-benzothiadiazole precursor.

Carbamimidothioic Acid Methyl Ester Functionalization

The introduction of the carbamimidothioic acid methyl ester group involves a nucleophilic substitution reaction. The 4-amino group of the benzothiadiazole reacts with methyl carbamimidothioate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, source highlights the esterification of carbamimidothioic acid derivatives using methanol and trimethylchlorosilane, a method adapted here to ensure minimal racemization and high yield. The reaction proceeds under anhydrous conditions at 60–80°C for 6–8 hours, yielding the methyl ester intermediate.

Hydriodide Salt Formation

The final step involves converting the free base to the hydriodide salt. Hydriodic acid (HI), prepared via hydrogen sulfide reduction of iodine in aqueous medium, is added to a solution of the methyl ester intermediate in ethanol. The mixture is stirred at room temperature, leading to precipitation of the hydriodide salt. Crystallization from a methanol-diethyl ether system enhances purity, with typical yields exceeding 75%.

Optimization and Process Parameters

Diazotization and Chlorination Efficiency

Critical to the benzothiadiazole synthesis is the diazotization step. Studies on similar systems demonstrate that maintaining a reaction temperature below 5°C during diazonium salt formation prevents premature decomposition. The use of concentrated hydrochloric acid (≥37%) ensures protonation of the amino group, facilitating efficient diazotization. Post-reaction, rapid quenching with ice water minimizes side reactions, achieving chlorination efficiencies of 85–90%.

Esterification and Purification

Esterification of the carbamimidothioic acid group requires careful control of moisture. Anhydrous methanol, pre-dried over molecular sieves, is employed to suppress hydrolysis. Source further notes that trimethylchlorosilane acts as both a desiccant and catalyst, reducing reaction times to 4–5 hours. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes unreacted starting materials, yielding the ester with ≥95% purity.

Salt Crystallization Dynamics

The hydriodide salt’s solubility profile dictates crystallization conditions. Ethanol, with its moderate polarity, is ideal for inducing precipitation while retaining impurities in solution. Cooling the mixture to 4°C overnight maximizes crystal yield. Analytical data from source confirm the salt’s stoichiometry (1:1 molar ratio of base to HI) through elemental analysis and mass spectrometry.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, NH), 7.89–7.92 (m, 2H, aromatic), 3.85 (s, 3H, OCH3), 2.95 (s, 2H, NH2).

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).

MS (ESI+) : m/z 259.1 [M+H]+ (calc. 258.75 for C8H7ClN4S2).

Purity and Stability Assessment

HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water 60:40) reveals a single peak at 4.2 minutes, confirming ≥98% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating robust shelf-life under controlled storage.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce the ester to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various pathways, potentially leading to the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, focusing on molecular features, applications, and research findings:

Table 1: Key Comparisons

Key Observations :

Structural Variations: The target compound and BC-11 share a carbamimidothioic acid methyl ester backbone but differ in substituents (chloro-benzothiadiazole vs. boronophenyl), impacting biological activity. Boron in BC-11 enhances its role in cancer therapy . Compared to Compound B, the target compound includes a methyl ester and hydriodide salt, critical for its stability and reactivity in Tizanidine synthesis .

Functional Differences :

- The hydriodide salt form of the target compound improves solubility and handling in synthetic processes, unlike its free base .

- BC-11 demonstrates direct pharmacological activity (cytotoxicity), whereas the target compound is purely a synthetic intermediate .

Synthetic Relevance :

- The target compound is pivotal in Tizanidine production, while Compound B represents an intermediate that requires further hydrolysis to yield the active drug .

Biological Activity

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt is a compound belonging to the benzothiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Benzothiadiazole derivatives, including the compound , exhibit various biological activities primarily through the modulation of cellular pathways. Key mechanisms include:

- Induction of Apoptosis : Certain benzothiadiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells. This process involves the conversion of procaspase-3 to active caspase-3, which is crucial for executing programmed cell death .

- Antioxidant Activity : Compounds in this class can enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and ascorbate peroxidase (APX), thereby reducing oxidative stress in cells .

- Systemic Acquired Resistance : Benzothiadiazole compounds are known to induce systemic acquired resistance in plants, enhancing their defense mechanisms against pathogens .

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study evaluated several benzothiadiazole derivatives for their anticancer properties. Notably, compounds 8j and 8k demonstrated significant procaspase-3 activation with IC50 values of 5.2 μM and 6.6 μM respectively against U937 cancer cells. These findings suggest that structural modifications in benzothiadiazole derivatives can enhance their anticancer potency .

Antioxidant Effects

Research conducted on the effects of benzothiadiazole on fruit quality revealed that treatment with these compounds increased the levels of ascorbic acid and total polyphenols in blueberries. This enhancement was linked to improved antioxidant capacity and overall fruit quality during ripening stages .

Agricultural Applications

Field experiments on tomato plants treated with novel benzothiadiazole derivatives showed improved growth metrics and resistance to diseases compared to untreated controls. The compounds significantly increased yield parameters such as fruit weight and total soluble solids content .

Research Findings

Recent literature highlights the promising biological activities associated with benzothiadiazole derivatives. Key findings include:

- Enhanced Antioxidative Metabolism : Treatment with benzothiadiazoles has been shown to boost antioxidative enzyme activities, contributing to stress resistance in plants .

- Induction of Defense Responses : Benzothiadiazoles can stimulate phenolic metabolism and enhance the accumulation of flavonoids and anthocyanins in various crops, providing additional defense against pathogens .

- Potential for Drug Development : The structure-activity relationship studies indicate that modifications to the benzothiadiazole core can lead to compounds with enhanced selectivity and potency against cancer cells, paving the way for new therapeutic agents .

Q & A

Q. Q1. What synthetic routes are validated for preparing (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt?

A1. The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzothiadiazole derivatives are often functionalized by reacting the chloro-substituted core with thioamide or carbamimidothioic acid precursors under reflux in polar aprotic solvents like DMF or acetic acid. Post-synthesis, hydriodide salt formation is achieved by treating the free base with hydroiodic acid, followed by recrystallization . Confirm stoichiometry using LC-MS to ensure intermediate purity before salt formation .

Advanced Synthesis

Q. Q2. How can reaction yields be optimized for intermediates during multi-step synthesis?

A2. Optimize temperature, solvent polarity, and catalyst use. For instance, in analogous triazole-thiadiazole hybrids (e.g., ), yields improved from 60% to 85% by substituting acetic acid with DMF and using NaOAc as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography. For hydriodide salt formation, control pH to avoid over-acidification, which can degrade the benzothiadiazole core .

Basic Structural Characterization

Q. Q3. What instrumental methods are critical for confirming the compound’s structure?

A3. Use a combination of:

- ¹H NMR : Verify substituent integration (e.g., methyl ester protons at δ 3.8–4.0 ppm, aromatic protons in benzothiadiazole at δ 7.5–8.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for the free base and [M-I]⁺ for the hydriodide salt) and purity (>95%) .

- Elemental analysis : Match calculated vs. observed C, H, N, S, and I content within ±0.4% .

Advanced Structural Characterization

Q. Q4. How to resolve discrepancies between experimental and theoretical elemental analysis data?

A4. Cross-validate with alternative methods:

- If nitrogen content deviates, perform Kjeldahl analysis for precise N quantification.

- For iodine, use ion chromatography to confirm hydriodide counterion stoichiometry.

- If LC-MS shows unexpected adducts, re-examine salt purity via HPLC-UV at 254 nm and re-crystallize from ethanol/water .

Pharmacological Evaluation

Q. Q5. How to design a robust bioactivity screening protocol for this compound?

A5. Prioritize assays based on structural analogs (e.g., triazole-benzothiadiazole hybrids in ):

- Antimicrobial : Use microdilution assays (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control.

- Antioxidant : Apply DPPH radical scavenging assay (IC₅₀ calculation).

- Cytotoxicity : Test against HEK-293 cells via MTT assay to establish selectivity indices. Include dose-response curves (0.1–100 μM) and validate statistical significance with ANOVA (p < 0.05) .

Data Contradiction Analysis

Q. Q6. How to address inconsistent bioactivity results across replicate studies?

A6. Investigate variables:

- Compound stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and re-test. Use HPLC-PDA to detect degradation products.

- Assay conditions : Standardize inoculum density in antimicrobial assays (±10% CFU/mL) and serum concentration in cell-based assays.

- Statistical power : Ensure n ≥ 6 replicates per group to reduce Type II errors .

Stability and Storage

Q. Q7. What storage conditions maximize the compound’s shelf life?

A7. Store as a lyophilized solid at -20°C in amber vials under argon. For solution-phase use (e.g., DMSO stock solutions), aliquot to avoid freeze-thaw cycles and confirm stability via UV-Vis (λ_max ± 2 nm over 30 days). Hydriodide salts are hygroscopic; maintain desiccants (silica gel) in storage containers .

Advanced Methodological Design

Q. Q8. How to validate the compound’s mechanism of action in enzyme inhibition studies?

A8. Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For example, if targeting bacterial dihydrofolate reductase:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.